molecular formula C9H10F2N2O2 B2744834 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2248314-51-2

3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2744834
CAS No.: 2248314-51-2
M. Wt: 216.188
InChI Key: OVIAPNULSFUFNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing a difluoromethyl group onto a tetrahydroimidazo[1,2-a]pyridine scaffold. While specific synthetic routes may vary, the incorporation of the difluoromethyl moiety is crucial for its biological activity. Researchers have developed novel methods to access difluoromethylated heterocycles, including pyrazoline, pyrrole, and thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is C₉H₈F₂N₂O₂ . The compound contains a tetrahydroimidazo[1,2-a]pyridine core with a difluoromethyl group attached to the carboxylic acid functionality . The precise arrangement of atoms can be visualized using its structural formula.


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its difluoromethyl group can participate in various transformations. These reactions could include nucleophilic substitutions, cross-couplings, and other functional group modifications. Further studies are needed to explore its reactivity and potential applications .

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)7-6(9(14)15)12-5-3-1-2-4-13(5)7/h8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIAPNULSFUFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C(F)F)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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